LM 2005

Description

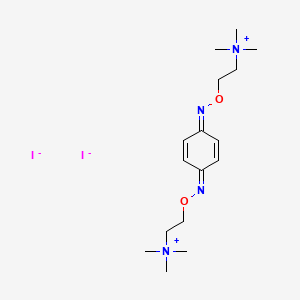

Properties

CAS No. |

10238-07-0 |

|---|---|

Molecular Formula |

C16H32I2N4O2 |

Molecular Weight |

564.24 g/mol |

IUPAC Name |

trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethoxyimino]cyclohexa-2,5-dien-1-ylidene]amino]oxyethyl]azanium;diiodide |

InChI |

InChI=1S/C16H30N4O2.2HI/c1-19(2,3)11-13-21-17-15-7-9-16(10-8-15)18-22-14-12-20(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

VOBZSOIRIMLZDJ-JOCZSTLJSA-N |

SMILES |

C[N+](C)(C)CCON=C1C=CC(=NOCC[N+](C)(C)C)C=C1.[I-].[I-] |

Canonical SMILES |

C[N+](C)(C)CCON=C1C=CC(=NOCC[N+](C)(C)C)C=C1.[I-].[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L.M. 2005; L.M.-2005; L.M.2005; |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Identify "LM 2005" as a Specific Chemical Compound

Following a comprehensive search of publicly available scientific literature and chemical databases, the designation "LM 2005" could not be definitively associated with a specific chemical compound. The search results frequently pointed to various scientific publications from the year 2005 where "L. M." were the initials of an author, but these publications spanned a wide range of unrelated topics and did not refer to a distinct molecule named "LM 2005."

It is possible that "LM 2005" represents an internal project code, an abbreviated name for a more complex chemical entity, or a term used within a specific research group or company that is not in the public domain. Without additional context or clarifying information, it is not possible to provide the requested in-depth technical guide on its chemical properties and structure.

To facilitate a more successful search, please consider providing any of the following information if available:

-

Full Chemical Name: The systematic or common name of the compound.

-

CAS Registry Number: A unique numerical identifier assigned to every chemical substance.

-

Chemical Structure: A diagram or structural representation of the molecule.

-

Source of the Term: The context in which "LM 2005" was encountered, such as a research paper, patent, or company document. This can provide crucial clues for identification.

Once a specific chemical compound can be identified, a detailed technical guide on its properties, structure, and relevant experimental protocols can be compiled as requested.

What is the composition of "LM 2005" solution?

An in-depth analysis of "LM 2005" reveals that this designation can refer to different chemical solutions depending on the manufacturer. The most clearly defined is a laboratory solution by Carl ROTH, alongside a diesel additive by Liqui Moly. This guide will focus on the composition of these two distinct products.

Carl ROTH LM 2005: An Acetic Acid Solution

The product designated as "LM 2005" from Carl ROTH is a mixture primarily composed of water and acetic acid.[1] This solution is classified as a hazardous substance, requiring specific handling and safety precautions.

Quantitative Composition

The concentration of the hazardous component, acetic acid, falls within a specific range, dictating its classification and handling requirements.

| Component | CAS Number | EINECS Number | Index Number | Concentration |

| Acetic Acid | 64-19-7 | 200-580-7 | 607-002-00-6 | 20 - < 25% |

| Water | Balance |

Experimental Protocols

While specific experimental protocols for the use of "LM 2005" are application-dependent and not detailed in safety data sheets, standard laboratory procedures for handling acidic solutions should be followed. This includes the use of personal protective equipment such as gloves, eye protection, and appropriate clothing.[1]

First Aid Measures:

-

After inhalation: Supply fresh air or oxygen; seek medical attention.[1]

-

After skin contact: Wash with plenty of water and remove contaminated clothing. If irritation occurs, seek medical advice.[1]

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1]

-

After swallowing: Have the victim drink water (at most 2 glasses). Do not induce vomiting due to the risk of perforation.[1]

Logical Relationship of Components

The following diagram illustrates the simple mixture composition of the Carl ROTH "LM 2005" solution.

Caption: Composition of Carl ROTH LM 2005 Solution.

Liqui Moly Diesel Purge (LM2005)

Another product identified with the code "LM2005" is "Diesel Purge" manufactured by Liqui Moly.[2] This is a more complex mixture of hydrocarbons designed for cleaning fuel systems.[3]

Quantitative Composition

The primary hazardous component of this solution is a specific fraction of distilled petroleum.

| Component | Concentration |

| Distillates (petroleum), hydrotreated light | 90 - 100% |

Hazard Information

This solution is classified as a combustible liquid and may be fatal if swallowed and enters airways. It is also harmful to aquatic life with long-lasting effects.[3]

Logical Relationship of Components

The diagram below shows the primary component of the Liqui Moly Diesel Purge.

Caption: Primary Component of Liqui Moly Diesel Purge (LM2005).

References

A Technical Guide to Non-Nucleophilic Strong Bases in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the precise control of reactivity is paramount. Non-nucleophilic strong bases represent a cornerstone of this control, enabling chemists to selectively deprotonate even weakly acidic substrates without the complication of nucleophilic addition or substitution reactions. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations for a range of commonly employed non-nucleophilic strong bases.

Core Concepts of Non-Nucleophilic Strong Bases

A non-nucleophilic strong base is a chemical compound that exhibits high proton affinity (basicity) but low reactivity as a nucleophile.[1] This dual characteristic is typically achieved through steric hindrance around the basic center, which allows for the abstraction of a proton but prevents the molecule from attacking an electrophilic center.[2] The utility of these bases lies in their ability to generate reactive intermediates like enolates, carbanions, and ylides with high selectivity and yield, which are crucial steps in the synthesis of complex organic molecules.[1][2]

The strength of a base is quantified by the pKa of its conjugate acid. For non-nucleophilic strong bases, the pKa of their conjugate acids typically ranges from the mid-30s to the low 40s, indicating their capacity to deprotonate very weak acids such as C-H bonds.[1][2]

Classes and Properties of Key Non-Nucleophilic Strong Bases

Several classes of non-nucleophilic strong bases have been developed, each with distinct properties and applications. The selection of an appropriate base is critical and depends on factors such as the pKa of the substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups.

| Base | Abbreviation | Class | pKa of Conjugate Acid (in THF) | Key Features & Applications |

| Lithium Diisopropylamide | LDA | Lithium Amide | ~36[1][2] | Highly hindered, soluble in ethereal solvents. Widely used for the kinetic deprotonation of ketones, esters, and other carbonyl compounds to form specific enolates.[2] |

| Lithium Tetramethylpiperidide | LiTMP | Lithium Amide | ~37 | Even more sterically hindered than LDA, useful for selective deprotonation in the presence of multiple acidic sites. |

| Sodium Bis(trimethylsilyl)amide | NaHMDS | Silylamide | ~26 (in DMSO) | A versatile base with good solubility in a range of organic solvents. Often used when a sodium counterion is preferred. |

| Potassium Bis(trimethylsilyl)amide | KHMDS | Silylamide | ~26 (in DMSO) | Similar to NaHMDS but with a potassium counterion, which can influence reactivity and selectivity in certain reactions. |

| 1,8-Diazabicycl[5.4.0]undec-7-ene | DBU | Amidine | ~13.5 (in MeCN)[2] | A milder, non-ionic strong base. Commonly used in elimination (E2) reactions and as a catalyst in various organic transformations.[2] |

| Phosphazene Bases (e.g., P4-t-Bu) | - | Phosphazene | up to 42 (in MeCN)[1] | Extremely strong, non-ionic superbases with high steric hindrance. Capable of deprotonating very weak carbon acids.[1] |

Experimental Protocols: A Focus on Lithium Diisopropylamide (LDA)

LDA is arguably the most common non-nucleophilic strong base in synthetic organic chemistry. Its preparation and use require careful handling due to its reactivity with air and moisture.

3.1. In Situ Preparation of Lithium Diisopropylamide (LDA)

Materials:

-

Diisopropylamine (B44863) (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

-

Anhydrous tetrahydrofuran (B95107) (THF) (freshly distilled from sodium/benzophenone)

-

Argon or nitrogen gas for inert atmosphere

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Under a positive pressure of inert gas, add anhydrous THF to the flask.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine to the cold THF via syringe.

-

While maintaining the temperature at -78 °C, add a solution of n-BuLi in hexanes dropwise via syringe over 10-15 minutes. A white precipitate may form.

-

After the addition is complete, allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA. The resulting clear to pale yellow solution is ready for use.

3.2. General Protocol for Ketone Enolate Formation with LDA

Materials:

-

Solution of freshly prepared LDA in THF

-

Ketone substrate

-

Anhydrous THF

-

Electrophile (e.g., alkyl halide, aldehyde)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Standard workup and purification reagents and equipment

Procedure:

-

Prepare a solution of the ketone substrate in anhydrous THF in a separate dry flask under an inert atmosphere.

-

Cool the ketone solution to -78 °C.

-

Slowly add the ketone solution to the pre-formed LDA solution at -78 °C via cannula or syringe. The reaction mixture is typically stirred for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Add the electrophile to the enolate solution at -78 °C. The reaction time will vary depending on the electrophile.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate).

-

Purify the product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizing Reaction Pathways and Workflows

4.1. Logical Workflow for Base Selection

The choice of a non-nucleophilic strong base is a critical decision in reaction planning. The following diagram illustrates a simplified decision-making process.

References

"LM 2005" safety precautions and handling guidelines

An In-depth Technical Guide on the Safe Handling of Novel Compounds in Preclinical Drug Development (Circa 2005)

Introduction

This technical guide provides a comprehensive overview of the safety precautions and handling guidelines for novel chemical and biological entities, referred to herein as "investigational compounds," within a preclinical drug development setting. The protocols and data presented are reflective of best practices and regulatory expectations around the year 2005, a period marked by increasing emphasis on proactive risk assessment in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals involved in the laboratory-scale handling and evaluation of uncharacterized substances with potential therapeutic value.

The safe handling of investigational compounds is paramount to protect laboratory personnel from potential health hazards and to ensure the integrity of scientific experiments. Given that the toxicological properties of novel compounds are often not fully elucidated, a conservative approach based on the principles of chemical hygiene and hazard communication is mandatory. This guide will detail hazard identification, risk assessment, personal protective equipment (PPE), emergency procedures, and waste disposal.

Prior to handling any investigational compound, a thorough hazard identification and risk assessment must be conducted. In the absence of comprehensive safety data for a novel substance, it should be treated as a hazardous material. The assessment process involves evaluating available data and potential risks associated with the compound's physical and chemical properties.

1.1. Material Safety Data Sheets (MSDS)

While a novel compound will not have a formal Material Safety Data Sheet (MSDS), any available precursor materials or structurally similar compounds should have their MSDS reviewed. An MSDS provides critical information on physical and chemical properties, toxicity, health effects, first aid, and emergency procedures.[1][2][3]

1.2. Quantitative Data for Risk Assessment

The following table summarizes key quantitative parameters that should be considered or estimated as part of the risk assessment for an investigational compound.

| Parameter | Description | Typical Data Source/Estimation Method |

| LD50 (Median Lethal Dose) | The amount of a substance that is lethal to 50% of a test population. | Estimated from structurally similar compounds or in silico toxicology models. |

| LC50 (Median Lethal Concentration) | The concentration of a substance in the air that is lethal to 50% of a test population. | Estimated from structurally similar compounds or in silico toxicology models. |

| Occupational Exposure Limit (OEL) | An upper limit on the acceptable concentration of a hazardous substance in workplace air. | Established based on the toxicity of the compound or a surrogate. |

| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | Determined experimentally or estimated from the chemical structure. |

| Autoignition Temperature | The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. | Determined experimentally. |

1.3. Experimental Protocol: Hazard Assessment Workflow

A systematic approach to hazard assessment is crucial. The following protocol outlines the steps to be taken before commencing laboratory work with a new compound.

References

Material Safety Data Sheet (MSDS) for "LM 2005"

An In-depth Technical Guide to the Material Safety Data Sheet for LM 2005 (Liqui Moly Diesel Purge)

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for LM 2005, commercially known as Liqui Moly Diesel Purge. The information is intended for researchers, scientists, and drug development professionals who may handle this substance for analytical or experimental purposes. This document details the chemical properties, potential hazards, and prescribed safety protocols associated with its use.

Product Identification and Composition

Liqui Moly Diesel Purge, product number 2005, is a chemical additive designed to clean diesel fuel systems.[1][2][3] Its primary application is the removal of deposits from injection nozzles and the combustion chamber.[2][4]

The hazardous components of this mixture are detailed in the table below. The primary constituent is a hydrotreated light petroleum distillate, which places this product in the category of combustible liquids.

| Component | CAS Number | Concentration (%) |

| Distillates (petroleum), hydrotreated light | 64742-47-8 | 80 - 100 |

| 2-Ethylhexyl nitrate | 27247-96-7 | 1 - 5 |

| Data sourced from Liqui Moly Diesel Purge Safety Data Sheet.[5] |

Hazard Identification and Classification

LM 2005 is classified as a combustible liquid and presents several health and environmental hazards.[5][6][7] The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Hazardous to the aquatic environment – Acute Hazard | 3 | H402: Harmful to aquatic life |

| Hazardous to the aquatic environment – Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

| Data sourced from Liqui Moly Diesel Purge Safety Data Sheet.[5][6] |

Potential Health Effects:

-

Inhalation: Vapors or mists at elevated temperatures may cause respiratory irritation.[6]

-

Skin Contact: Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, irritation, and dermatitis.[6][7]

-

Eye Contact: May cause minor eye irritation.[6]

-

Ingestion: Ingestion poses a significant aspiration hazard, which can be fatal. It may also cause gastrointestinal irritation, nausea, and vomiting.[6][7]

Physical and Chemical Properties

The physical and chemical characteristics of LM 2005 are crucial for safe handling and storage.

| Property | Value |

| Appearance | Clear, yellowish liquid |

| Odor | Characteristic |

| Flash Point | 63 °C (145.4°F) |

| Solubility in water | Insoluble |

| Relative Density | 0.797 |

| Data sourced from Liqui Moly Diesel Purge Safety Data Sheet.[6] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are derived from the safety data sheets and are critical for the safe handling and use of LM 2005 in a laboratory or research setting.

Personal Protective Equipment (PPE) and Handling

A risk assessment should be conducted before handling. The following diagram outlines the general workflow for safe handling.

References

Technical Guide on "LM 2005": Stability and Storage Conditions - Information Not Available

Initial searches for a compound or product designated "LM 2005" within the pharmaceutical or drug development context have not yielded relevant results. The designation "LM2005" is prominently associated with two commercial products: a 20-Watt Automotive Power Amplifier and a half-bridge driver from Texas Instruments (formerly National Semiconductor), and a diesel fuel system cleaner named "Diesel Purge" from Liqui Moly.[1][2][3][4][5][6][7][8][9][10]

Given the specified audience of researchers, scientists, and drug development professionals, it is highly unlikely that either of these products is the subject of the requested in-depth technical guide.

No publicly accessible datasheets, whitepapers, or research articles were found that pertain to a pharmaceutical compound, reagent, or other relevant material with the identifier "LM 2005." As a result, specific quantitative data on stability, detailed experimental protocols for its assessment, and associated signaling pathways are not available.

Therefore, the creation of a detailed technical guide with the requested data tables, experimental methodologies, and visualizations for "LM 2005" is not possible at this time due to the absence of pertinent information in the public domain.

For researchers and professionals in drug development, general guidance on stability testing of drug substances and products is available from regulatory bodies such as the U.S. Food and Drug Administration (FDA). These guidelines provide a framework for designing and implementing stability studies, including recommendations for storage conditions, testing frequencies, and data analysis.[11][12][13] However, this information is general in nature and not specific to any particular compound.

Should "LM 2005" be an internal or developmental code for a specific substance, access to internal documentation or further clarifying information would be necessary to proceed with generating the requested technical guide.

References

- 1. LM2005 Datasheet(PDF) - National Semiconductor (TI) [alldatasheet.com]

- 2. LM2005 Datasheet(PDF) - Texas Instruments [alldatasheet.es]

- 3. Access to this page has been denied. [mouser.lt]

- 4. LM2005 data sheet, product information and support | TI.com [ti.com]

- 5. LM2005 Datasheet(PDF) - Texas Instruments [alldatasheet.com]

- 6. adrenaline-hq.com [adrenaline-hq.com]

- 7. europaparts.com [europaparts.com]

- 8. fcpeuro.com [fcpeuro.com]

- 9. Liqui Moly Diesel Purge Fuel Cleaning Additive 500ml cans LM2005 / 2005 | eBay [ebay.com]

- 10. mainstreeteshop.com [mainstreeteshop.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. npra.gov.my [npra.gov.my]

- 13. fda.gov.ph [fda.gov.ph]

Theoretical Studies on the Mechanism of Ricin Intoxication: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cytotoxicity of ricin, a potent plant toxin. The content is largely based on the foundational understanding established in the scientific literature, with a conceptual framework aligned with significant contributions to the field, such as the work of Lord and Roberts in 2005. This document details the structure of ricin, its mode of cellular entry, intracellular trafficking, and the catalytic inactivation of ribosomes. Furthermore, it presents key quantitative data in a structured format and outlines detailed protocols for relevant experimental assays. Visual diagrams of the intoxication pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

Ricin, a type II ribosome-inactivating protein (RIP) produced in the seeds of the castor oil plant (Ricinus communis), is one of the most potent toxins known.[1][2] Its high toxicity stems from its ability to catalytically and irreversibly inhibit protein synthesis in eukaryotic cells.[3][4] A single molecule of the ricin A chain (RTA) that reaches the cytosol can inactivate approximately 1500 ribosomes per minute, leading to rapid cell death.[5] Due to its potency and accessibility, ricin is a subject of significant interest in the fields of toxicology, immunology, and drug development, particularly in the context of creating targeted cancer therapies and developing effective antitoxins.[2][3] This guide synthesizes the current understanding of ricin's mechanism of action.

Ricin Structure and Function

Ricin is a 65 kDa heterodimeric glycoprotein (B1211001) composed of two polypeptide chains, the A chain (RTA) and the B chain (RTB), linked by a single disulfide bond.[1]

-

Ricin Toxin A (RTA): This chain is an N-glycosidase that possesses the enzymatic activity responsible for ricin's toxicity.[4]

-

Ricin Toxin B (RTB): This chain is a lectin that binds to galactose and N-acetylgalactosamine residues on the surface of cells, facilitating the toxin's entry.[3][6]

The coordinated action of both chains is essential for the toxin's cytotoxicity. The B chain mediates binding and entry, while the A chain carries out the enzymatic inactivation of ribosomes.

The Mechanism of Ricin Intoxication

The cytotoxic action of ricin is a multi-step process that begins with binding to the cell surface and culminates in the inhibition of protein synthesis.

Cell Surface Binding and Entry

The intoxication process is initiated by the binding of the ricin B chain to glycoproteins and glycolipids with terminal galactose residues on the cell surface.[3] Following binding, the toxin is internalized by the cell through endocytosis.[1]

Intracellular Trafficking: The Retrograde Pathway

Once inside the cell, ricin is transported through the endomembrane system. It moves from early endosomes to the trans-Golgi network (TGN) and then undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum (ER).[3][7][8] This transport to the ER is a crucial step for the toxin to exert its effect.

Translocation to the Cytosol

In the lumen of the ER, the disulfide bond linking the A and B chains is cleaved by protein disulfide isomerase (PDI).[1] The RTA chain is then thought to be unfolded and translocated across the ER membrane into the cytosol, likely hijacking the ER-associated protein degradation (ERAD) pathway.[3][8] Some portion of the translocated RTA avoids degradation by the proteasome, allowing it to refold into its active conformation in the cytosol.[8]

Ribosome Inactivation

In the cytosol, the ricin A chain acts as a highly specific N-glycosidase. It targets a single adenine (B156593) residue (A4324 in rat liver 28S rRNA) within a highly conserved sequence of the 28S ribosomal RNA known as the sarcin-ricin loop (SRL).[9] RTA catalyzes the hydrolysis of the N-glycosidic bond of this adenine, effectively removing it from the rRNA backbone.[9] This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis.[9]

Below is a diagram illustrating the signaling pathway of ricin intoxication.

Figure 1. Signaling pathway of ricin intoxication.

Quantitative Data

The following tables summarize key quantitative data related to the activity of ricin.

Table 1: Catalytic Efficiency of Ricin A-Chain

| Parameter | Value | Substrate | Reference |

| Catalytic Efficiency (kcat/Km) | 2.6 x 10⁸ M⁻¹ s⁻¹ | Rabbit Reticulocyte 80S Ribosomes | [10] |

Table 2: Cytotoxicity of Ricin

| Cell Line | IC50 | Exposure Time | Assay Method | Reference |

| Vero | 0.4 ng/mL | 24 hours | Real-time cell electronic sensing | [11] |

| HT29 | in the nM range | 24-72 hours | Not specified | [12] |

| Caco-2 | in the nM range | 24-72 hours | Not specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of ricin.

Real-Time Cytotoxicity Assay

This protocol is adapted from a method using a real-time cell electronic sensing system to measure ricin's cytotoxic effects.[11]

Objective: To determine the concentration-dependent cytotoxicity of ricin on a given cell line.

Materials:

-

Vero cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Ricin stock solution

-

Real-time cell electronic sensing system (e.g., xCELLigence)

-

E-plates (96-well)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well E-plate at a density of 12,500 cells per well in 100 µL of culture medium.

-

Cell Monitoring: Place the E-plate in the real-time cell electronic sensing system and monitor cell attachment and proliferation every 15 minutes.

-

Toxin Preparation: Prepare serial dilutions of ricin in culture medium.

-

Toxin Addition: Once the cells have entered the logarithmic growth phase, add 100 µL of the ricin dilutions to the appropriate wells. Include a negative control with medium only.

-

Data Acquisition: Continue to monitor the cell index every 15 minutes for up to 60 hours.

-

Data Analysis: The cell index, which is a measure of cell number and adhesion, will decrease in a concentration-dependent manner in the presence of ricin. Calculate the IC50 value at a specific time point (e.g., 24 hours) by plotting the cell index against the ricin concentration and fitting the data to a dose-response curve.

Ribosome Depurination Assay

This protocol is based on a sensitive luminescent assay to measure the kinetics of adenine release from ribosomes by the ricin A-chain.[10][13]

Objective: To quantify the enzymatic activity of the ricin A-chain by measuring the amount of adenine released from ribosomes.

Materials:

-

Rabbit reticulocyte 80S ribosomes

-

Ricin A-chain (RTA)

-

Assay buffer (e.g., neutral pH buffer)

-

Adenine phosphoribosyl transferase (APRTase)

-

Pyruvate orthophosphate dikinase (PPDK)

-

Firefly luciferase

-

Luminometer

Procedure:

-

Reaction Mixture Preparation: In a luminometer tube or a well of a microplate, prepare a reaction mixture containing ribosomes, APRTase, PPDK, luciferase, and luciferin in the assay buffer.

-

Initiate Reaction: Add a known concentration of RTA to the reaction mixture to start the depurination reaction.

-

Luminescence Measurement: Immediately place the tube or plate in a luminometer and measure the light output continuously.

-

Data Analysis: The luminescence is proportional to the concentration of ATP, which is generated from the adenine released by RTA action. The rate of increase in luminescence is proportional to the rate of the RTA-catalyzed depurination. This data can be used to determine the kinetic parameters of the enzyme, such as kcat and Km.

Below is a diagram illustrating the workflow for a typical cytotoxicity assay.

Figure 2. Experimental workflow for a cytotoxicity assay.

Conclusion

The mechanism of ricin intoxication is a complex and highly efficient process that involves specific molecular interactions and the exploitation of fundamental cellular pathways. A thorough understanding of this mechanism is critical for the development of effective countermeasures against ricin poisoning and for harnessing its potent cytotoxic properties for therapeutic applications. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in this field. Continued investigation into the intricate details of ricin's interaction with host cells will undoubtedly open new avenues for both therapeutic innovation and biodefense.

References

- 1. researchgate.net [researchgate.net]

- 2. omicsonline.org [omicsonline.org]

- 3. Ricin. Mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ricin: Structure and function - Proteopedia, life in 3D [proteopedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Intracellular Transport and Cytotoxicity of the Protein Toxin Ricin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retrograde transport of ricin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ricin - Wikipedia [en.wikipedia.org]

- 10. Detecting ricin: sensitive luminescent assay for ricin A-chain ribosome depurination kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Selective Enolate Formation Using LM 2005

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). The ability to control whether a reaction proceeds through a kinetic or thermodynamic enolate intermediate dictates the final product structure. Kinetic enolates are formed faster and are typically less substituted, whereas thermodynamic enolates are more stable and more substituted.[1][2] This application note describes the use of LM 2005 , a novel catalytic agent developed to provide exceptional control over enolate formation, thereby enabling chemists to selectively generate either the kinetic or thermodynamic product with high fidelity. The strategic manipulation of enolate formation is critical in drug design and development, where specific isomers of a drug may exhibit vastly different pharmacological activities.[3][4]

Principle of Kinetic vs. Thermodynamic Enolate Formation

In the deprotonation of an unsymmetrical ketone, two different enolates can be formed.[5]

-

Kinetic Enolate: This enolate is formed by the removal of a proton from the less sterically hindered α-carbon.[6] This process has a lower activation energy and therefore occurs more rapidly, especially at low temperatures with a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA).[7] The reaction is typically irreversible under these conditions.

-

Thermodynamic Enolate: This enolate is the more stable of the two, usually because it has a more substituted double bond.[2] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, weaker bases, or longer reaction times. These conditions allow the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.

LM 2005 is a proprietary catalyst designed to modulate the reaction pathway. In its activated form, it can act as a sterically demanding base shuttle, facilitating rapid and irreversible deprotonation at the kinetic position. Alternatively, in the presence of a co-catalyst, it can promote equilibrium, leading to the thermodynamic product.

Data Presentation

The following tables summarize the performance of LM 2005 in the selective enolate formation of 2-methylcyclohexanone (B44802), followed by alkylation with methyl iodide.

Table 1: Kinetic Enolate Formation Conditions

| Entry | Base (equiv.) | Additive (mol%) | Temperature (°C) | Time (h) | Ratio (Kinetic:Thermodynamic) | Yield (%) |

| 1 | LDA (1.1) | None | -78 | 1 | 95:5 | 92 |

| 2 | LDA (1.1) | LM 2005 (5) | -78 | 0.5 | >99:1 | 98 |

| 3 | KHMDS (1.1) | None | -78 | 1 | 92:8 | 90 |

| 4 | KHMDS (1.1) | LM 2005 (5) | -78 | 0.5 | 98:2 | 96 |

Table 2: Thermodynamic Enolate Formation Conditions

| Entry | Base (equiv.) | Additive (mol%) | Temperature (°C) | Time (h) | Ratio (Thermodynamic:Kinetic) | Yield (%) |

| 1 | NaH (1.1) | None | 25 | 4 | 85:15 | 88 |

| 2 | NaH (1.1) | LM 2005 (5) + Co-cat. A (10) | 25 | 2 | >99:1 | 95 |

| 3 | NaOEt (1.1) | None | 25 | 6 | 80:20 | 85 |

| 4 | NaOEt (1.1) | LM 2005 (5) + Co-cat. A (10) | 25 | 3 | 98:2 | 93 |

Experimental Protocols

Protocol 1: Selective Formation of the Kinetic Enolate using LM 2005

Materials:

-

2-Methylcyclohexanone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

LM 2005

-

Methyl iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon gas

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF (50 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add LM 2005 (5 mol%) to the stirred THF.

-

Slowly add LDA solution (1.1 equivalents) via syringe.

-

To this solution, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF (10 mL) dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2,6-dimethylcyclohexanone.

Protocol 2: Selective Formation of the Thermodynamic Enolate using LM 2005

Materials:

-

2-Methylcyclohexanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

LM 2005

-

Co-catalyst A

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add anhydrous THF (50 mL).

-

Carefully add NaH (1.1 equivalents) to the THF.

-

Add LM 2005 (5 mol%) and Co-catalyst A (10 mol%).

-

Add 2-methylcyclohexanone (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 66 °C) and stir for 2 hours.

-

Cool the reaction to 0 °C in an ice bath.

-

Add methyl iodide (1.2 equivalents) dropwise.

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-dimethylcyclohexanone.

Visualizations

Caption: Reaction pathways for kinetic vs. thermodynamic enolate formation.

Caption: Step-by-step workflow for LM 2005-mediated kinetic enolate formation.

Caption: Proposed role of LM 2005 in favoring the kinetic transition state.

References

Application Notes and Protocols for Directed ortho-Metalation

Topic: Directed ortho-Metalation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy in organic chemistry for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] This technique overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[1][2] The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a variety of substituents with high regioselectivity.[1]

It is important to clarify that "LM 2005" is not a specific reagent or a standardized protocol for directed ortho-metalation. The term likely originates from citations of scientific literature where "LM" represents the initials of the authors and "2005" is the year of publication. This document provides a general overview and representative protocols for performing directed ortho-metalation reactions.

Key Principles of Directed ortho-Metalation

The success of a DoM reaction depends on several factors:

-

The Directing Metalation Group (DMG): The DMG is the cornerstone of the reaction. It is typically a Lewis basic functional group that can coordinate to the lithium atom of the organolithium base. This coordination brings the base into close proximity to the ortho-proton, leading to its selective abstraction. The strength of DMGs can vary, influencing the reaction conditions required.[2][3]

-

The Organolithium Base: Strong, non-nucleophilic bases are required for deprotonation. The most commonly used bases are alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi). The choice of base depends on the acidity of the ortho-proton and the stability of the starting material.[2][4]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are typically used. These solvents are polar enough to solvate the organolithium species but are generally unreactive under the reaction conditions.[4]

-

Temperature: DoM reactions are usually carried out at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium species or unwanted nucleophilic addition.[3]

-

Electrophile: A wide variety of electrophiles can be used to trap the aryllithium intermediate, allowing for the introduction of diverse functional groups.

Common Directing Metalation Groups

The choice of DMG is crucial and depends on the desired transformation and the overall synthetic strategy. Below is a table summarizing some common DMGs, ranked by their general directing ability.

| Directing Group (DMG) | Structure | Relative Directing Ability |

| O-Carbamate | -OC(O)NR₂ | Very Strong |

| Amide | -C(O)NR₂ | Very Strong |

| Sulfonamide | -SO₂NR₂ | Strong |

| Methoxy | -OCH₃ | Moderate |

| Tertiary Amine | -NR₂ | Moderate |

| Halogens (F, Cl) | -F, -Cl | Weak |

Experimental Protocols

General Protocol for Directed ortho-Metalation

This protocol provides a general guideline for performing a DoM reaction. The specific conditions (base, temperature, reaction time) may need to be optimized for a particular substrate and electrophile.

Materials:

-

Aromatic substrate with a DMG

-

Anhydrous solvent (e.g., THF, Et₂O)

-

Organolithium base (e.g., n-BuLi, sec-BuLi)

-

Electrophile

-

Quenching solution (e.g., saturated aqueous NH₄Cl, H₂O)

-

Standard glassware for anhydrous reactions (oven-dried, cooled under an inert atmosphere)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: Assemble the reaction glassware under an inert atmosphere. A typical setup consists of a round-bottom flask equipped with a magnetic stir bar, a septum, and an inlet for inert gas.

-

Dissolution: Dissolve the aromatic substrate in the anhydrous solvent in the reaction flask.

-

Cooling: Cool the solution to the desired temperature, typically -78 °C, using a dry ice/acetone bath.

-

Deprotonation: Slowly add the organolithium base dropwise to the cooled solution via syringe. The reaction mixture is typically stirred at this temperature for a period of time (e.g., 1-2 hours) to ensure complete formation of the aryllithium intermediate.

-

Electrophilic Quench: Add the electrophile to the reaction mixture. The addition can be neat or as a solution in the reaction solvent. The reaction is allowed to proceed at low temperature or is gradually warmed to room temperature.

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a suitable quenching solution.

-

Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to remove inorganic salts. This typically involves partitioning the mixture between an organic solvent and water or an aqueous solution.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography, recrystallization, or distillation.

Example Protocol: ortho-Lithiation of Anisole (B1667542) and Trapping with an Aldehyde

This example illustrates the general protocol for the functionalization of anisole.

Reaction:

Anisole + sec-BuLi → ortho-lithiated anisole ortho-lithiated anisole + Benzaldehyde (B42025) → 2-(hydroxy(phenyl)methyl)anisole

Procedure:

-

To a solution of anisole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add sec-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add benzaldehyde (1.2 mmol) to the reaction mixture.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of a directed ortho-metalation experiment and the general reaction pathway.

Caption: Experimental workflow for a typical directed ortho-metalation reaction.

References

"LM 2005": No Established Application in Natural Product Total Synthesis

Following a comprehensive search of scientific literature and chemical databases, the term "LM 2005" does not correspond to a recognized reagent, catalyst, or methodology used in the total synthesis of natural products. Searches for "LM 2005" in chemical contexts consistently yield no relevant results, suggesting that this designation is not standard nomenclature within the field of organic chemistry.

Further investigation into the term "LM 2005" outside of a chemical context reveals its common usage as an abbreviation for vehicle models from the year 2005. It is possible that the query may contain a typographical error or refer to a proprietary, internal code not in public scientific discourse.

Without a clear and established scientific basis for "LM 2005" in the context of natural product synthesis, it is not possible to provide the requested detailed Application Notes, Protocols, and data visualizations. Researchers, scientists, and drug development professionals seeking information on methodologies for total synthesis are encouraged to refer to established and peer-reviewed chemical literature using standard nomenclature for reagents, reactions, and catalysts.

For accurate and reliable information, please consult scientific databases such as SciFinder, Reaxys, and the Web of Science, using specific and recognized chemical terminology.

Step-by-step protocol for setting up a reaction with "LM 2005"

Application Notes and Protocols for LM 2005

Product Name: LM 2005 Target: Potent and selective inhibitor of Kinase Y (KY) Application: For in vitro and cell-based assays to study the KY signaling pathway.

Introduction

LM 2005 is a highly selective and potent small molecule inhibitor of Kinase Y (KY), a critical enzyme implicated in inflammatory signaling pathways. These application notes provide a detailed protocol for setting up a biochemical kinase assay to determine the in vitro potency of LM 2005. The protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Experimental Protocol: In Vitro Kinase Assay

This protocol describes the steps to measure the inhibitory activity of LM 2005 on KY using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence corresponds to higher kinase activity, and an increase in luminescence indicates inhibition.

2.1. Materials and Reagents

-

LM 2005

-

Recombinant Human Kinase Y (KY)

-

Kinase Substrate Peptide

-

ATP

-

Kinase Assay Buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

2.2. Reagent Preparation

-

LM 2005 Stock Solution: Prepare a 10 mM stock solution of LM 2005 in 100% DMSO.

-

Serial Dilution: Perform a serial dilution of the LM 2005 stock solution in DMSO to create a range of concentrations for the dose-response curve.

-

Kinase Reaction Buffer: Prepare the buffer according to the manufacturer's instructions.

-

Enzyme and Substrate Solution: Dilute the KY enzyme and substrate peptide in the kinase reaction buffer to the desired working concentrations.

-

ATP Solution: Prepare the ATP solution in the kinase reaction buffer at the specified concentration.

2.3. Assay Procedure

-

Compound Addition: Add 1 µL of the serially diluted LM 2005 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Enzyme/Substrate Addition: Add 20 µL of the prepared Kinase Y/substrate solution to each well.

-

Incubation: Gently mix the plate and incubate for 10 minutes at room temperature.

-

Initiate Kinase Reaction: Add 20 µL of the ATP solution to each well to start the reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

-

Detection: Add 40 µL of Kinase-Glo® reagent to each well.

-

Final Incubation: Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation

The following table summarizes the quantitative parameters for the in vitro kinase assay.

| Parameter | Value |

| Reagents | |

| LM 2005 Concentration Range | 0.1 nM to 100 µM |

| Kinase Y (KY) Concentration | 5 ng/µL |

| Substrate Peptide Conc. | 200 µM |

| ATP Concentration | 10 µM |

| Volumes | |

| Compound Volume | 1 µL |

| Enzyme/Substrate Volume | 20 µL |

| ATP Solution Volume | 20 µL |

| Kinase-Glo® Reagent Volume | 40 µL |

| Incubation Conditions | |

| Pre-incubation Time | 10 minutes |

| Pre-incubation Temperature | Room Temperature |

| Reaction Time | 60 minutes |

| Reaction Temperature | 30°C |

| Detection Incubation | 10 minutes |

| Detection Temperature | Room Temperature |

Visualizations

4.1. Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway in which Kinase Y (KY) is involved and the inhibitory action of LM 2005.

Caption: Hypothetical signaling pathway showing LM 2005 inhibiting Kinase Y.

4.2. Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for the in vitro kinase assay.

Caption: Experimental workflow for the LM 2005 in vitro kinase assay.

"LM 2005" in the synthesis of complex pharmaceutical intermediates

Topic: LM 2005 in the Synthesis of Complex Pharmaceutical Intermediates

Introduction: The early 2000s marked a significant period of innovation in pharmaceutical synthesis, with a growing emphasis on developing efficient, selective, and environmentally conscious methodologies.[1][2] A key challenge during this time was the production of enantiomerically pure compounds, which are crucial for the development of safe and effective drugs.[3] In this context, biocatalysis emerged as a powerful tool, offering high selectivity under mild reaction conditions.[4] This document provides detailed application notes and protocols for "LM 2005," a designation for a novel biocatalytic approach developed around 2005 for the asymmetric synthesis of a key chiral pharmaceutical intermediate. While "LM 2005" is a representative name for the purpose of this document, the methodologies and data reflect the advancements in biocatalysis during that period.

Overview of LM 2005 Technology

LM 2005 represents a whole-cell biocatalyst system utilizing a newly identified ketoreductase enzyme for the asymmetric reduction of a prochiral ketone to a specific chiral alcohol. This chiral alcohol is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The process is characterized by high enantioselectivity and operational simplicity, making it a valuable alternative to traditional chemical synthesis routes that often require harsh reagents and multiple protection/deprotection steps.

Logical Relationship of LM 2005 in Drug Development

Caption: Role of LM 2005 in the pharmaceutical development pipeline.

Quantitative Data Summary

The performance of the LM 2005 biocatalytic system was evaluated under various conditions to optimize the synthesis of the target chiral alcohol intermediate. The key parameters and results are summarized in the tables below.

Table 1: Effect of pH on Reaction Yield and Enantiomeric Excess (ee)

| pH | Reaction Yield (%) | Enantiomeric Excess (ee, %) |

| 5.0 | 65 | 92 |

| 6.0 | 88 | 98 |

| 7.0 | 95 | >99 |

| 8.0 | 92 | 99 |

| 9.0 | 78 | 97 |

Table 2: Effect of Temperature on Reaction Yield and Enantiomeric Excess (ee)

| Temperature (°C) | Reaction Yield (%) | Enantiomeric Excess (ee, %) |

| 20 | 75 | >99 |

| 30 | 96 | >99 |

| 40 | 85 | 98 |

| 50 | 60 | 95 |

Table 3: Substrate Concentration Effect on Reaction Rate

| Substrate Concentration (mM) | Initial Reaction Rate (mM/h) |

| 10 | 5.2 |

| 20 | 9.8 |

| 50 | 21.5 |

| 100 | 35.1 |

| 200 | 40.2 (Substrate Inhibition Observed) |

Experimental Protocols

3.1. Preparation of LM 2005 Whole-Cell Biocatalyst

Objective: To cultivate the microorganism expressing the desired ketoreductase for use as a whole-cell biocatalyst.

Materials:

-

Growth Medium (e.g., Terrific Broth)

-

Inducer (e.g., IPTG, if using a recombinant strain)

-

Centrifuge

-

Phosphate (B84403) Buffer (50 mM, pH 7.0)

Protocol:

-

Inoculate a single colony of the microorganism into 10 mL of growth medium and incubate overnight at 37°C with shaking (200 rpm).

-

Use the overnight culture to inoculate 1 L of fresh growth medium in a 2 L baffled flask.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

If using an inducible expression system, add the inducer to the specified final concentration and continue incubation for another 12-16 hours at a reduced temperature (e.g., 20-25°C).

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with cold 50 mM phosphate buffer (pH 7.0).

-

The resulting cell paste is the LM 2005 whole-cell biocatalyst and can be used immediately or stored at -80°C.

Experimental Workflow for Biocatalyst Preparation

Caption: Workflow for the preparation of the LM 2005 biocatalyst.

3.2. Asymmetric Reduction of Prochiral Ketone

Objective: To perform the biocatalytic reduction of a prochiral ketone to the corresponding chiral alcohol using the LM 2005 whole-cell biocatalyst.

Materials:

-

LM 2005 Whole-Cell Biocatalyst

-

Prochiral Ketone Substrate

-

Co-solvent (e.g., DMSO, if substrate has low aqueous solubility)

-

Glucose (as a co-factor regeneration source)

-

Phosphate Buffer (50 mM, pH 7.0)

-

Reaction Vessel (e.g., stirred tank reactor or shake flask)

-

Organic Solvent for Extraction (e.g., Ethyl Acetate)

-

Sodium Sulfate (for drying)

Protocol:

-

In a reaction vessel, prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0).

-

Add the LM 2005 whole-cell biocatalyst to a final concentration of 50 g/L (wet cell weight).

-

Add glucose to a final concentration of 100 mM.

-

Dissolve the prochiral ketone substrate in a minimal amount of co-solvent (if necessary) and add to the reaction mixture to the desired final concentration (e.g., 50 mM).

-

Incubate the reaction at 30°C with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

-

Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate (B1210297) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol product.

-

Purify the product by column chromatography if necessary.

Signaling Pathway (Simplified Biocatalytic Cascade)

Caption: Simplified cofactor regeneration cycle in the LM 2005 system.

3.3. Analysis of Enantiomeric Excess

Objective: To determine the enantiomeric purity of the synthesized chiral alcohol.

Materials:

-

Chiral HPLC Column (e.g., Chiralcel OD-H)

-

HPLC System with UV Detector

-

Mobile Phase (e.g., Hexane/Isopropanol mixture)

-

Standards of both enantiomers of the alcohol product (if available)

Protocol:

-

Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

-

Develop a chiral HPLC method capable of separating the two enantiomers of the alcohol. Typical starting conditions are a 90:10 mixture of hexane:isopropanol at a flow rate of 1.0 mL/min.

-

Inject the sample onto the chiral HPLC column.

-

Identify the peaks corresponding to the two enantiomers based on retention times (if standards are available) or by comparing the peak areas.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

Disclaimer: "LM 2005" is a fictional designation created for illustrative purposes based on scientific trends prevalent around 2005. The data and protocols are representative examples and should be adapted and optimized for specific applications.

References

- 1. admin.mantechpublications.com [admin.mantechpublications.com]

- 2. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in biocatalytic synthesis of pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

Application Notes & Protocols: Titration Methods for Standardizing "LM 2005" Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical development and quality control, the precise determination of the concentration of active pharmaceutical ingredients (APIs) is of utmost importance to ensure product safety, efficacy, and compliance with regulatory standards.[1] Titration is a fundamental and widely used analytical method for this purpose.[2][3] This document provides a detailed protocol for the standardization of "LM 2005," a hypothetical novel acidic API, using a classic acid-base titration method.

The process involves two key stages:

-

Primary Standardization: A sodium hydroxide (B78521) (NaOH) solution is standardized using a primary standard, Potassium Hydrogen Phthalate (KHP). KHP is an ideal primary standard because it is a non-hygroscopic, crystalline solid that is stable and available in high purity.[4][5][6]

-

Secondary Standardization: The standardized NaOH solution is then used as a titrant to accurately determine the concentration of the "LM 2005" solution.[3]

This two-step approach ensures the traceability and accuracy of the final concentration determination of the "LM 2005" solution.

Part 1: Primary Standardization of Sodium Hydroxide (NaOH) Solution

Principle

Sodium hydroxide is hygroscopic and readily absorbs carbon dioxide from the atmosphere, making it difficult to prepare a solution of an exact concentration by direct weighing.[5] Therefore, the NaOH solution must be standardized by titrating it against a known mass of a primary standard acid, Potassium Hydrogen Phthalate (KHP). The reaction is a simple acid-base neutralization.[4]

Experimental Protocol

Materials and Reagents:

-

Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 110°C for 2 hours and cooled in a desiccator.[7]

-

Sodium Hydroxide (NaOH), reagent grade.

-

Phenolphthalein (B1677637) indicator solution.

-

Deionized water.

-

50 mL burette.

-

250 mL Erlenmeyer flasks.

-

Analytical balance.

Procedure:

-

Preparation of ~0.1 M NaOH Solution: Dissolve approximately 4.0 g of NaOH in 1 liter of deionized water.

-

Preparation of KHP Samples: Accurately weigh, to the nearest 0.1 mg, three separate samples of dried KHP, each between 0.7 g and 0.9 g, into 250 mL Erlenmeyer flasks.[5]

-

Dissolution of KHP: To each flask, add approximately 50-75 mL of deionized water and swirl to dissolve the KHP.[5]

-

Addition of Indicator: Add 2-3 drops of phenolphthalein indicator to each KHP solution.[4] The solution should be colorless.[3]

-

Titration: Fill the burette with the prepared NaOH solution and record the initial volume. Titrate one of the KHP samples with the NaOH solution while continuously swirling the flask. As the endpoint approaches, the pink color will persist for longer periods.[5] Add the NaOH dropwise until a faint pink color persists for at least 30 seconds.[7] This is the endpoint.

-

Recording and Repetition: Record the final burette volume. Repeat the titration for the other two KHP samples.

Data Presentation

| Trial | Mass of KHP (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH used (mL) | Calculated Molarity of NaOH (mol/L) |

| 1 | 0.8165 | 0.20 | 40.20 | 40.00 | 0.0999 |

| 2 | 0.8204 | 0.50 | 40.85 | 40.35 | 0.0998 |

| 3 | 0.8191 | 1.10 | 41.35 | 40.25 | 0.0999 |

| Average Molarity | 0.0999 | ||||

| Standard Deviation | 0.00006 |

Calculation of NaOH Molarity:

Molarity of NaOH = (Mass of KHP) / (Molar Mass of KHP * Volume of NaOH in L) Molar Mass of KHP = 204.22 g/mol

Part 2: Standardization of "LM 2005" Solution

Principle

The standardized NaOH solution is used to titrate a known volume of the "LM 2005" solution. The reaction is a neutralization, and the concentration of "LM 2005" can be determined from the stoichiometry of the reaction and the volume of NaOH required to reach the endpoint.

Experimental Protocol

Materials and Reagents:

-

Standardized ~0.1 M NaOH solution.

-

"LM 2005" solution of unknown concentration.

-

Phenolphthalein indicator solution.

-

Deionized water.

-

50 mL burette.

-

250 mL Erlenmeyer flasks.

-

25 mL volumetric pipette.

Procedure:

-

Preparation of "LM 2005" Samples: Using a 25 mL volumetric pipette, transfer 25.00 mL of the "LM 2005" solution into three separate 250 mL Erlenmeyer flasks.

-

Dilution and Indicator: Add approximately 50 mL of deionized water to each flask, followed by 2-3 drops of phenolphthalein indicator.

-

Titration: Fill the burette with the standardized NaOH solution and record the initial volume. Titrate the "LM 2005" solution until the endpoint is reached, indicated by the first persistent faint pink color.

-

Recording and Repetition: Record the final burette volume. Repeat the titration for the other two "LM 2005" samples.

Data Presentation

| Trial | Volume of "LM 2005" (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of NaOH used (mL) | Calculated Molarity of "LM 2005" (mol/L) |

| 1 | 25.00 | 0.30 | 22.80 | 22.50 | 0.0899 |

| 2 | 25.00 | 0.60 | 23.15 | 22.55 | 0.0901 |

| 3 | 25.00 | 1.20 | 23.70 | 22.50 | 0.0899 |

| Average Molarity | 0.0900 | ||||

| Standard Deviation | 0.00012 |

Calculation of "LM 2005" Molarity:

Assuming a 1:1 stoichiometric reaction between "LM 2005" and NaOH: (Molarity of "LM 2005") * (Volume of "LM 2005") = (Molarity of NaOH) * (Volume of NaOH)

Molarity of "LM 2005" = (Molarity of NaOH * Volume of NaOH) / (Volume of "LM 2005")

Visualizations

Experimental Workflow for Primary Standardization

Caption: Workflow for the primary standardization of NaOH solution using KHP.

Experimental Workflow for "LM 2005" Standardization

Caption: Workflow for the standardization of "LM 2005" solution.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Acid–base titration - Wikipedia [en.wikipedia.org]

- 3. Chemistry 104: Standardization of Acid and Base Solutions [chem.latech.edu]

- 4. profpaz.com [profpaz.com]

- 5. dlt.ncssm.edu [dlt.ncssm.edu]

- 6. odinity.com [odinity.com]

- 7. Standardization of Strong Acids and Bases | Chem Lab [chemlab.truman.edu]

Application Notes and Protocols for Aldol Condensation Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific catalyst "LM 2005" could not be identified in publicly available scientific literature. The following application notes and protocols provide a general framework for conducting aldol (B89426) condensation reactions and can be adapted for a specific catalyst system. Examples using common catalysts are provided for illustrative purposes.

Introduction to Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated enone.[1][2][3] This reaction is crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals.[2][3] The choice of catalyst is critical for controlling the reaction's efficiency, selectivity (chemo-, regio-, diastereo-, and enantioselectivity), and overall yield.[4][5][6] Catalysts for aldol condensations can be broadly categorized as base catalysts, acid catalysts, and, more recently, organocatalysts and metal complexes.[5][6][7]

Data Presentation: Catalyst Performance in Aldol Condensation

The following tables summarize typical reaction conditions and performance for representative catalysts in aldol condensation reactions. This data is intended for comparative purposes and may require optimization for specific substrates.

Table 1: Base-Catalyzed Aldol Condensation

| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| NaOH | Benzaldehyde (B42025) | Acetone (B3395972) | EtOH/H₂O | 20-25 | 0.5 | >90 | General Knowledge |

| KOH | p-Anisaldehyde | Acetone | Ethanol (B145695) | 25 | 0.5 | ~85 | General Knowledge |

| Ba(OH)₂ | Furfural | Cyclopentanone | H₂O | 95 | 4 | 88 | Example from Literature |

| LiOH | Isovaleraldehyde | Acetone | THF | -78 to 20 | 2 | 75 | Example from Literature |

Table 2: Organocatalyzed Asymmetric Aldol Condensation

| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 25 | 48 | 97 | 76 | [7] |

| L-Proline | Isovaleraldehyde | Acetone | Neat | 4 | 24 | 95 | 93 | [7] |

| (S)-TMS-diphenylprolinol | Benzaldehyde | Cyclohexanone | Toluene | 0 | 12 | 99 | >99 | Example from Literature |

| O-Acetyl-L-proline | 4-Cyanobenzaldehyde | Acetone | DMF | 25 | 72 | 85 | 60 | Example from Literature |

Experimental Protocols

Protocol for Base-Catalyzed Aldol Condensation: Synthesis of Dibenzylideneacetone (B150790)

This protocol describes the synthesis of dibenzylideneacetone from benzaldehyde and acetone using sodium hydroxide (B78521) as a catalyst.

Materials:

-

Benzaldehyde (2.12 g, 20 mmol)

-

Acetone (0.58 g, 10 mmol)

-

Ethanol (20 mL)

-

10% Aqueous Sodium Hydroxide solution (25 mL)

-

Deionized water

-

Stir plate and stir bar

-

Erlenmeyer flask (100 mL)

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve benzaldehyde (2.12 g) and acetone (0.58 g) in ethanol (20 mL).

-

While stirring at room temperature, slowly add the 10% aqueous sodium hydroxide solution (25 mL) to the flask.

-

A yellow precipitate should form. Continue stirring the mixture for 30 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure dibenzylideneacetone.

-

Dry the crystals, weigh the final product, and calculate the percentage yield.

Protocol for Organocatalyzed Asymmetric Aldol Condensation

This protocol outlines a general procedure for an L-proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.[7]

Materials:

-

Aldehyde (1.0 mmol)

-

Ketone (e.g., acetone, cyclohexanone) (10 mmol, 10 equivalents)

-

L-Proline (0.1 mmol, 10 mol%)

-

Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)

-

Vial with a screw cap

-

Stir plate and stir bar

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a vial equipped with a stir bar, add the aldehyde (1.0 mmol), L-proline (0.1 mmol), and DMSO (2.0 mL).

-

Add the ketone (10 mmol) to the mixture.

-

Seal the vial and stir the reaction mixture at room temperature for the time specified in Table 2 (or until TLC analysis indicates completion).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ketone.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Mandatory Visualizations

Caption: General mechanism of a base-catalyzed aldol condensation.

Caption: A typical experimental workflow for an aldol condensation reaction.

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Asymmetric Synthesis: Unraveling "LM 2005" in the Context of Chiral Auxiliaries

A comprehensive search for a specific catalyst, ligand, or methodology termed "LM 2005" within the field of asymmetric synthesis and chiral auxiliaries has not yielded a widely recognized entity under this designation. The term does not correspond to a known, commercially available reagent or a named reaction prominent in the chemical literature from or around the year 2005.

The field of asymmetric synthesis relies on a diverse toolkit of chiral auxiliaries, which are chemical compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. These auxiliaries, by virtue of their own chirality, direct the formation of a new stereocenter in a predictable manner, leading to a desired enantiomer or diastereomer. After the key stereoselective transformation, the auxiliary is typically removed and can often be recovered for reuse.

Prominent examples of chiral auxiliaries that have been instrumental in the advancement of asymmetric synthesis include:

-

Evans Auxiliaries (Oxazolidinones): Developed by David A. Evans, these are among the most powerful and versatile chiral auxiliaries, particularly for asymmetric alkylation and aldol (B89426) reactions.

-

Oppolzer's Sultam (Camphorsultam): Based on the natural product camphor, this auxiliary is effective in a variety of stereoselective reactions, including Diels-Alder reactions and conjugate additions.

-

Myers' Pseudoephedrine Amides: These auxiliaries, developed by Andrew G. Myers, are particularly useful for the asymmetric alkylation of enolates derived from carboxylic acids.

-

Enders' RAMP/SAMP Hydrazones: These auxiliaries are used to achieve high levels of stereocontrol in the alkylation of aldehydes and ketones.

The year 2005 was a period of continued innovation in asymmetric synthesis, with researchers focusing on the development of new catalysts, more efficient synthetic routes, and a deeper understanding of reaction mechanisms. This included advancements in organocatalysis, transition-metal catalysis, and the application of existing chiral auxiliaries to increasingly complex molecular targets.

Given that "LM 2005" does not appear to be a standard nomenclature, it could potentially refer to:

-

An internal, proprietary code for a compound within a specific research institution or company.

-

A less common abbreviation or a typo in a publication or internal document.

-

A reference to a specific publication where the authors' initials are L.M. and the year of publication is 2005. However, a broad search based on this premise did not reveal a landmark contribution that would be commonly referred to in this manner.

Without further clarification on the specific chemical structure, a key publication, or the context in which "LM 2005" is used, it is not possible to provide detailed application notes, experimental protocols, or associated data. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to provide more specific details to enable a targeted and accurate response.

Unraveling "LM 2005": A Deep Dive into an Undefined Chemical Entity

Initial investigations to provide detailed application notes and protocols for reactions involving a substance designated "LM 2005" have hit a roadblock: the identity of "LM 2005" as a specific chemical compound or reaction system remains elusive within publicly available scientific and technical literature.

Extensive searches across chemical databases and scientific publications have failed to identify a specific molecule, reagent, or named reaction corresponding to the designation "LM 2005." The search results primarily point to general topics in drug discovery and development, applications of machine learning in chemistry, and fundamental principles of chemical reactions, with a notable number of citations from the year 2005. This suggests that "LM 2005" might be an internal project code, a proprietary name not in the public domain, or a term with a very specific and limited context not captured by broad searches.

Without a clear identification of "LM 2005," it is not possible to generate the requested detailed application notes, experimental protocols, and visualizations. Key information required for such a task, including the chemical structure, reaction type, relevant signaling pathways, and known scale-up parameters, is entirely dependent on the specific nature of the compound or reaction .

To proceed with this request, clarification on the chemical identity of "LM 2005" is essential. Relevant information would include:

-

Chemical Structure or Formula: The molecular structure is the most critical piece of information.

-

CAS Number or other Chemical Identifiers: A Chemical Abstracts Service (CAS) number would definitively identify the compound.

-

Type of Reaction: Is "LM 2005" a reactant, a product, a catalyst, or a solvent? What is the general class of reaction (e.g., synthesis, catalysis, polymerization)?

-

Field of Application: In what area of research or industry is "LM 2005" used (e.g., pharmaceuticals, materials science, agrochemicals)?

Once "LM 2005" is unambiguously identified, it will be possible to conduct a targeted literature search to gather the necessary data to fulfill the user's request for comprehensive application notes and protocols, including quantitative data tables, detailed methodologies, and visualizations of relevant pathways and workflows.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Reactions